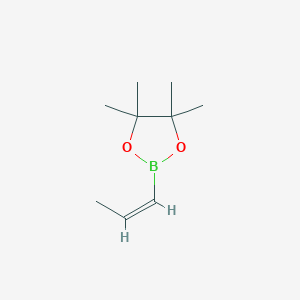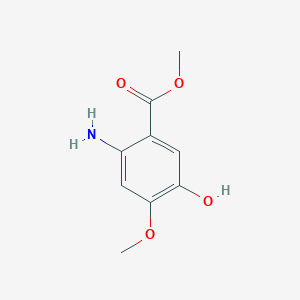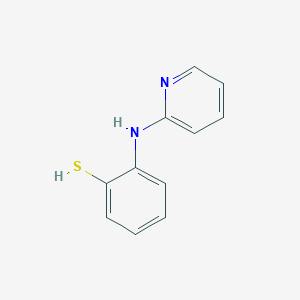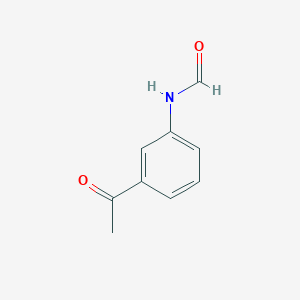![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, also known as BDC-PP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic nitrogen-containing compound, which belongs to the pyrazole family of compounds. BDC-PP is used as a building block in organic synthesis and is used in the synthesis of various types of drugs and materials. In addition, it has been used in the synthesis of various pharmaceuticals, such as antiviral drugs, antibiotics, and anticancer agents.
Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds, which include derivatives of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are recognized for their wide-ranging medicinal properties. These compounds have been explored for anticancer, anti-inflammatory, and CNS agent potentials, among others. The synthesis strategies and structure-activity relationship (SAR) studies have garnered attention, indicating room for further exploration in developing potential drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, including this compound derivatives, are critical for medicinal chemistry. These aspects help clarify the substituents' positions on the pyrimidine ring, crucial for the compound's biological activity and synthesis efficiency (Mohamed & Mahmoud, 2019).
Optical Sensors and Biological Significance
Pyrimidine derivatives, related to the broader category of this compound, are noteworthy for their use as optical sensors and their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the compound's versatility beyond pharmaceuticals into materials science (Jindal & Kaur, 2021).
Catalytic Applications and Synthesis
The synthesis of pyranopyrimidine scaffolds, closely related to the pyrazolo[1,5-a]pyrimidine class, showcases the use of hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical industries, highlighting the importance of innovative synthetic methods in enhancing bioavailability and therapeutic potential (Parmar et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .
Biochemical Pathways
The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of MAPKAPK2 by this compound could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .
properties
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114040-06-1 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



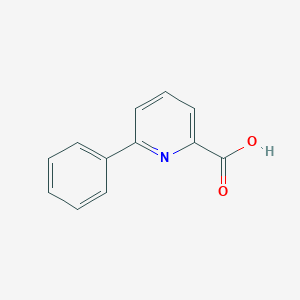

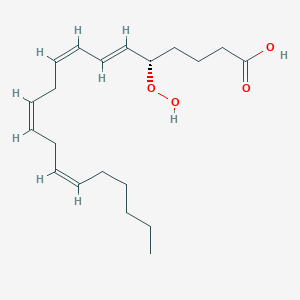
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

